molecular formula C22H15ClN2O2 B2527548 N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide CAS No. 477850-82-1

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide

Cat. No.: B2527548
CAS No.: 477850-82-1
M. Wt: 374.82
InChI Key: GFAOYXYAVRKSML-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, an isoquinoline core, and a carboxamide functional group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-phenylisoquinoline-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-phenylisoquinoline-4-carboxamide
  • N-(4-bromophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide
  • N-(4-methylphenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide

Uniqueness

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Biological Activity

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the isoquinoline family, characterized by a bicyclic structure that contributes to its pharmacological properties. Its molecular formula is C19H15ClN2OC_{19}H_{15}ClN_{2}O with a molecular weight of approximately 324.79 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity through various mechanisms.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:

Cell LineIC50 (µM)
COLO205 (Colorectal adenocarcinoma)0.32
H460 (Non-small-cell lung cancer)0.89
A498 (Renal cell carcinoma)1.5
Hep 3B (Liver cancer)1.8

The compound's mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cancer cell mitosis. Molecular docking studies suggest that it binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects. In vivo studies involving lipopolysaccharide (LPS)-induced acute lung injury models revealed that the compound significantly reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. It also inhibited the NF-κB signaling pathway, which plays a critical role in inflammatory responses .

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study published in Pharmaceutical Research evaluated various derivatives of isoquinoline compounds for anticancer activity. This compound was highlighted for its low IC50 values against multiple cancer cell lines, suggesting high potency and potential as a lead compound for further development .
  • Inflammation Model :
    • In another study focusing on inflammation, the compound was tested in LPS-induced sepsis models. Results showed significant improvement in survival rates and reduction in lung edema among treated mice compared to controls, indicating its potential therapeutic role in managing inflammatory diseases .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, making it suitable for therapeutic applications. However, potential drug-drug interactions and mutagenic risks were noted during ADMET profiling, necessitating further investigation into its safety profile .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2/c23-15-10-12-16(13-11-15)24-21(26)20-14-25(17-6-2-1-3-7-17)22(27)19-9-5-4-8-18(19)20/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAOYXYAVRKSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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